Eplivanserin fumarate
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Overview
Description
Mechanism of Action
Target of Action
Eplivanserin, also known as SR-46349B, primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) . These receptors are part of the serotonin receptor family and play a crucial role in the function of the central nervous system.
Mode of Action
Eplivanserin acts as an inverse agonist on the 5-HT2A receptor . This means that it binds to these receptors and reduces their activity rather than increasing it. Unlike older sedating drugs acting on 5-HT2A receptors, eplivanserin has practically no affinity to dopamine, histamine, and adrenergic receptors .
Biochemical Pathways
It is known that the drug’s antagonistic action on the 5-ht2a receptor can influence serotonin signaling, which plays a role in numerous physiological processes, including mood regulation, sleep, and pain perception .
Result of Action
The molecular and cellular effects of Eplivanserin’s action primarily involve the modulation of serotonin signaling due to its antagonistic effect on the 5-HT2A receptor . This can lead to changes in neuronal activity and neurotransmission, potentially impacting processes such as sleep, mood regulation, and pain perception.
Action Environment
It is known that various factors, including genetic variations, diet, lifestyle, and exposure to other drugs or substances, can influence the pharmacokinetics and pharmacodynamics of a drug
Biochemical Analysis
Biochemical Properties
Eplivanserin Fumarate interacts with several enzymes, proteins, and other biomolecules. It shows high affinity for the 5-HT2A receptor, with an IC50 of 5.8 nM in rat cortical membrane, and a Kd of 1.14 nM . This compound displays >20-fold selectivity more selective for 5-HT2A than 5-HT2B and 5-HT2C .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT2A receptor, which plays a significant role in the regulation of sleep and wakefulness .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the 5-HT2A receptor. It acts as a potent antagonist, blocking the receptor and inhibiting its function . This interaction involves binding interactions with the receptor, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been found to inhibit 5-HT2 receptor binding of [3H]ketanserin with an ED50 of 0.087 mg/kg after i.p. injection, and 0.097 mg/kg after p.o administration in mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, SR-46349B at dosages of 0.25-1 mg/kg (i.p.) has been found to block Cocaine-evoked hyperactivity following repeated Cocaine treatment in rats .
Preparation Methods
The synthesis of Eplivanserin hemifumarate involves several key steps. The condensation of 2’-fluoroacetophenone with 4-hydroxybenzaldehyde forms a chalcone intermediate. This intermediate is then reacted with (2-chloroethyl)dimethylamine and acetone oxime to produce the final product as a mixture of isomers .
Chemical Reactions Analysis
Eplivanserin hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Eplivanserin hemifumarate can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Eplivanserin hemifumarate has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the interactions of serotonin receptors.
Biology: It is used to investigate the role of serotonin in various biological processes.
Medicine: Eplivanserin hemifumarate has been explored as a potential treatment for insomnia, anxiety, and other serotonin-related disorders.
Industry: It is utilized in the development of new pharmaceuticals targeting serotonin receptors .
Comparison with Similar Compounds
Eplivanserin hemifumarate is unique in its high selectivity for the 5-HT2A receptor compared to other similar compounds such as:
Pimavanserin: Another 5-HT2A receptor antagonist used in the treatment of Parkinson’s disease psychosis.
Volinanserin: A selective 5-HT2A receptor antagonist investigated for its potential in treating schizophrenia
Eplivanserin hemifumarate’s high selectivity and oral activity make it a promising candidate for further research and development in the field of serotonin receptor-targeted therapies.
Properties
CAS No. |
130580-02-8 |
---|---|
Molecular Formula |
C42H46F2N4O8 |
Molecular Weight |
772.8 g/mol |
IUPAC Name |
but-2-enedioic acid;4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol |
InChI |
InChI=1S/2C19H21FN2O2.C4H4O4/c2*1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h2*3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
RNLKLYQQDLHHBH-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SR-46349; SR 46349; SR46349; Eplivanserin; SR-46349 Fumarate; Eplivanserin fumarate; SR-46,349; planned trade name Ciltyri. |
Origin of Product |
United States |
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